molecular formula C18H24F2N2O2 B7339552 4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide

カタログ番号: B7339552
分子量: 338.4 g/mol
InChIキー: NFYSDZPVABTLLJ-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide, commonly known as DF-MPJC, is a novel and potent class of selective dopamine D2 receptor agonist. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. The following paper aims to provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DF-MPJC.

作用機序

DF-MPJC selectively activates dopamine D2 receptors in the brain, leading to an increase in dopamine neurotransmission. This activation is achieved by the binding of DF-MPJC to the orthosteric binding site of the dopamine D2 receptor, which induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The activation of dopamine D2 receptors by DF-MPJC leads to several biochemical and physiological effects. These effects include an increase in dopamine release, a decrease in glutamate release, and an increase in the firing rate of dopaminergic neurons. These effects ultimately lead to the improvement of motor behavior in Parkinson's disease, the reduction of positive symptoms in schizophrenia, and the reduction of the rewarding effects of drugs of abuse.

実験室実験の利点と制限

DF-MPJC has several advantages for lab experiments, including its high potency and selectivity for dopamine D2 receptors, its ability to cross the blood-brain barrier, and its long half-life. However, DF-MPJC also has some limitations, including its potential for off-target effects and the lack of clinical data on its safety and efficacy.

将来の方向性

DF-MPJC has shown promising results in preclinical studies, and several future directions can be explored to further understand its potential therapeutic applications. These directions include the investigation of its efficacy in clinical trials, the exploration of its potential for combination therapy with other drugs, and the development of novel formulations for improved delivery and bioavailability. Additionally, further studies are needed to elucidate the potential side effects and long-term safety of DF-MPJC.
In conclusion, DF-MPJC is a novel and potent class of selective dopamine D2 receptor agonist that has shown promising results in preclinical studies for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. Further research is needed to fully understand its potential and limitations for clinical use.

合成法

The synthesis of DF-MPJC involves the reaction of 2,4-difluorophenethylamine with 3R-oxolan-3-ylpiperidine-1-carboxylic acid followed by the coupling of the resulting intermediate with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by purification through chromatography techniques.

科学的研究の応用

DF-MPJC has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. In Parkinson's disease, DF-MPJC has shown to improve motor behavior in animal models by selectively activating dopamine D2 receptors in the striatum. In schizophrenia, DF-MPJC has shown to reduce the positive symptoms of the disease by enhancing dopamine neurotransmission in the mesolimbic pathway. In drug addiction, DF-MPJC has shown to reduce the rewarding effects of drugs of abuse by modulating dopamine release in the nucleus accumbens.

特性

IUPAC Name

4-[2-(2,4-difluorophenyl)ethyl]-N-[(3R)-oxolan-3-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-15-4-3-14(17(20)11-15)2-1-13-5-8-22(9-6-13)18(23)21-16-7-10-24-12-16/h3-4,11,13,16H,1-2,5-10,12H2,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYSDZPVABTLLJ-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC2=C(C=C(C=C2)F)F)C(=O)NC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1NC(=O)N2CCC(CC2)CCC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。